![molecular formula C26H18O4 B2897251 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one CAS No. 332055-33-1](/img/structure/B2897251.png)
3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” is a chemical compound with the molecular formula C21H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzo[c]chromen-6-one derivatives has been reported in several studies . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another method involves a Cs2CO3-promoted reaction between substituted 2-hydroxychalcones and β-ketoesters .Molecular Structure Analysis
The molecular structure of “3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” is characterized by a benzo[c]chromen-6-one core with a phenoxyphenyl methoxy group attached .Chemical Reactions Analysis
The chemical reactions involving benzo[c]chromen-6-one derivatives have been studied. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
One of the derivatives isolated from Belamcanda chinensis, known for its antimicrobiotic and anti-inflammatory effects, shares structural similarities with 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one. This compound, characterized by its chromen-4-one system, has been linked to molecules capable of forming inter- and intramolecular hydrogen bonds, indicating potential biological relevance (Benguo Liu et al., 2008).
Synthetic Methodologies and Chemical Properties
Considerable attention has been given to the synthetic protocols of benzo[c]chromen-6-ones due to their pharmacological importance and presence in secondary metabolites. The literature describes various efficient synthetic procedures, such as the Suzuki coupling reactions, which facilitate the synthesis of these compounds (Ofentse Mazimba, 2016). Moreover, photo-reorganization studies of related chromen-4-ones have uncovered pathways to generate angular pentacyclic compounds, revealing insights into their chemical reactivity under specific conditions (Aarti Dalal et al., 2017).
Applications in Material Science
Research has also explored the use of benzo[c]chromen-6-ones in material science, such as the development of environment-sensitive fluorophores. These compounds exhibit unusual fluorescence properties, showing strong fluorescence in protic environments. This characteristic makes them potential candidates for developing new fluorogenic sensors (S. Uchiyama et al., 2006).
Future Directions
The future directions for the research and development of “3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” and related compounds could involve further exploration of their potential biological activities, such as their role as potential PDE2 inhibitors . Additionally, the development of more efficient and diverse synthetic methods could also be a focus of future research .
properties
IUPAC Name |
3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSVJHWIVHFEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)
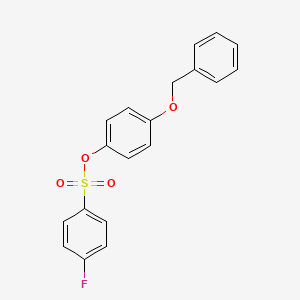
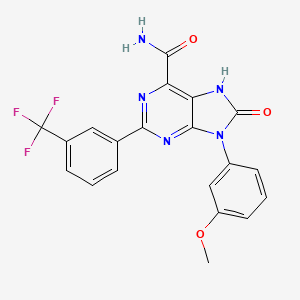
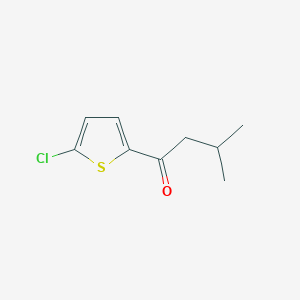
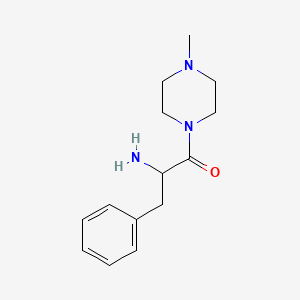
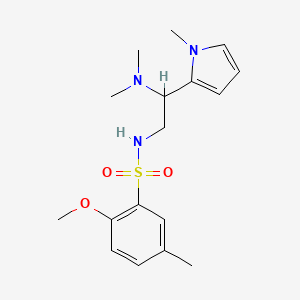
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)
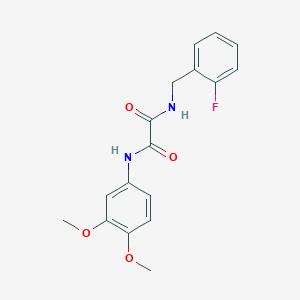
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)